molecular formula C16H24N2O3 B14485454 Benzamide, 4-nitro-N-nonyl- CAS No. 64026-21-7

Benzamide, 4-nitro-N-nonyl-

Cat. No.: B14485454
CAS No.: 64026-21-7
M. Wt: 292.37 g/mol
InChI Key: OOICWNIRPYHWDX-UHFFFAOYSA-N
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Description

Benzamide, 4-nitro-N-nonyl- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the 4-position and a nonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-nitro-N-nonyl-, the process can be carried out through the direct condensation of 4-nitrobenzoic acid with nonylamine. This reaction can be facilitated by using a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of solid acid catalysts and ultrasonic irradiation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-nitro-N-nonyl- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Reduction: 4-amino-N-nonylbenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Benzamide, 4-nitro-N-nonyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-nonyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nonyl group can influence the compound’s hydrophobic interactions with biological membranes. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    4-nitrobenzamide: Similar structure but without the nonyl group.

    N-nonylbenzamide: Similar structure but without the nitro group.

Comparison: Benzamide, 4-nitro-N-nonyl- is unique due to the presence of both the nitro and nonyl groups, which confer distinct chemical and physical properties. The nitro group enhances its reactivity in redox reactions, while the nonyl group increases its hydrophobicity, affecting its solubility and interactions with biological membranes .

Properties

CAS No.

64026-21-7

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

4-nitro-N-nonylbenzamide

InChI

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-13-17-16(19)14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19)

InChI Key

OOICWNIRPYHWDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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